(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482279
InChI: InChI=1S/C9H12FNO.ClH/c1-6-2-3-8(10)7(4-6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1
SMILES: CC1=CC(=C(C=C1)F)C(CO)N.Cl
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13482279

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride -

Specification

Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
IUPAC Name (2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H12FNO.ClH/c1-6-2-3-8(10)7(4-6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1
Standard InChI Key NSEVJQPIQBUMNH-FVGYRXGTSA-N
Isomeric SMILES CC1=CC(=C(C=C1)F)[C@H](CO)N.Cl
SMILES CC1=CC(=C(C=C1)F)C(CO)N.Cl
Canonical SMILES CC1=CC(=C(C=C1)F)C(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride (CAS: 1212875-75-6) is a hydrochloride salt of the parent amino alcohol, (R)-2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol. Its molecular formula is C₉H₁₃ClFNO, with a molecular weight of 205.66 g/mol. The compound’s IUPAC name, (2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol hydrochloride, reflects its stereochemistry at the chiral center (R-configuration) and substituent positions on the aromatic ring.

Key Structural Features:

  • Aromatic System: A 2-fluoro-5-methylphenyl group, where fluorine and methyl substituents occupy the ortho and para positions, respectively. This arrangement influences electronic distribution and steric interactions.

  • Functional Groups: A primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms, enabling hydrogen bonding and chelation with biological targets.

  • Chirality: The R-configuration at the C2 position is critical for enantioselective interactions with enzymes or receptors .

Table 1: Comparative Molecular Properties of Fluorinated Amino Alcohol Hydrochlorides

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
Target CompoundC₉H₁₃ClFNO205.662-fluoro, 5-methyl
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol HClC₉H₁₃ClFNO205.665-fluoro, 2-methyl
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HClC₉H₁₃ClFNO205.663-fluoro, 2-methyl

Data derived from.

Synthesis and Manufacturing Processes

The synthesis of (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride involves asymmetric methodologies to preserve stereochemical integrity. Two primary routes are documented:

Asymmetric Reduction of Aminoketones

A patent by Daicel Chemical Industries (EP0654534A2) describes the use of microorganisms to enantioselectively reduce prochiral aminoketones to (R)-amino alcohols . For example, Rhodococcus erythropolis catalyzes the reduction of 2-(2-fluoro-5-methylphenyl)-2-oxoethylamine to the target (R)-enantiomer with >99% enantiomeric excess (ee) . The hydrochloride salt is subsequently formed via reaction with HCl in ethanol.

Critical Reaction Parameters:

  • Temperature: Microbial reductions are optimal at 25–30°C .

  • pH: Maintained at 6.5–7.5 to ensure enzyme activity .

  • Substrate Concentration: ≤100 mM to avoid substrate inhibition .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (≈2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate no degradation under inert atmospheres at -80°C for ≥12 months.

Spectroscopic Data

  • IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C-F stretch), and 1250 cm⁻¹ (C-N stretch).

  • ¹H NMR (D₂O): δ 7.25–7.15 (m, aromatic H), δ 4.10 (dd, J = 6.5 Hz, CH-OH), δ 3.85 (m, CH₂-NH₂), δ 2.30 (s, CH₃).

Comparative Analysis with Structural Analogs

The position of fluorine and methyl groups profoundly affects bioactivity:

  • 2-Fluoro-5-methyl Substitution: Enhances blood-brain barrier permeability due to increased lipophilicity (logP = 1.2 vs. 0.8 for 3-fluoro analogs).

  • 5-Fluoro-2-methyl Substitution: Shows 30% higher NET inhibition than the target compound, attributed to better steric alignment.

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